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molecular formula C16H17ClN2O B8638817 1-[(4-Chlorophenyl)methyl]-1-{4-[(prop-2-en-1-yl)oxy]phenyl}hydrazine CAS No. 144397-01-3

1-[(4-Chlorophenyl)methyl]-1-{4-[(prop-2-en-1-yl)oxy]phenyl}hydrazine

Cat. No. B8638817
M. Wt: 288.77 g/mol
InChI Key: OKNNWGADJHFYLP-UHFFFAOYSA-N
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Patent
US05314900

Procedure details

To a suspension of the hydrazine hydrochloride of Step 1 (70 g) in toluene (1.2 L) was added Et3N (107 mL) followed by 4-chlorobenzyl chloride (61 g). The resulting mixture was heated at reflux for 2 hours. The reaction mixture was cooled and Et2O (1.2 L) was added. The triethylammonium hydrochloride salt was filtered off, and the filtrate concentrated under vacuum. The crude residue was purified by chromatography on a bed of silica gel eluting with hexane-EtOAc (6:4) to afford the pure title product as an oil.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step One
Name
Quantity
107 mL
Type
reactant
Reaction Step Two
Quantity
61 g
Type
reactant
Reaction Step Three
Name
Quantity
1.2 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][NH2:3].CCN([CH2:9][CH3:10])CC.[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Cl)=[CH:14][CH:13]=1.CC[O:22][CH2:23]C.[C:25]1(C)[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>>[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][N:2]([C:25]2[CH:26]=[CH:27][C:28]([O:22][CH2:23][CH:9]=[CH2:10])=[CH:29][CH:30]=2)[NH2:3])=[CH:14][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
Cl.NN
Name
Quantity
1.2 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
107 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
61 g
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1
Step Four
Name
Quantity
1.2 L
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
The triethylammonium hydrochloride salt was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by chromatography on a bed of silica gel eluting with hexane-EtOAc (6:4)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CN(N)C2=CC=C(C=C2)OCC=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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